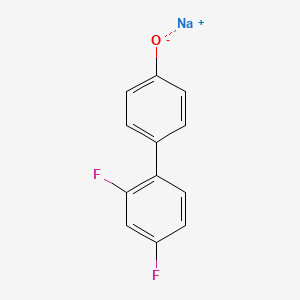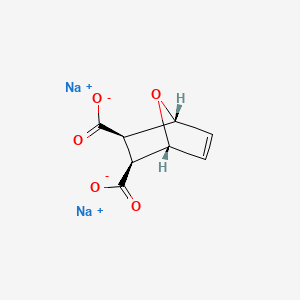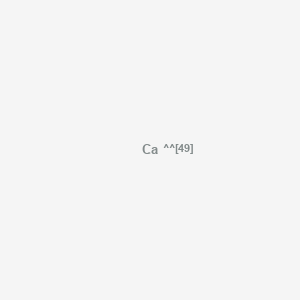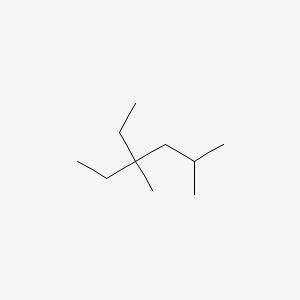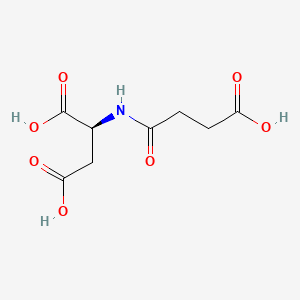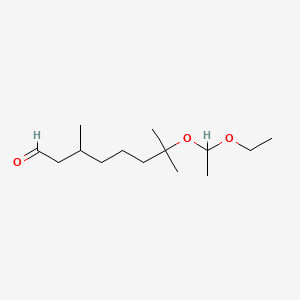
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a dimethyloctanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal typically involves the protection of aldehyde groups using ethoxyethoxy groups. One common method is the acetal protection method, where the aldehyde reacts with ethyl vinyl ether in the presence of an acid catalyst to form the protected aldehyde . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar protection strategies. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the ethoxyethoxy group.
Major Products
Oxidation: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanoic acid.
Reduction: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products. The ethoxyethoxy group serves as a protecting group, preventing unwanted reactions at the aldehyde site until the desired reaction conditions are met .
Comparison with Similar Compounds
Similar Compounds
7-(1-Ethoxyethoxy)-4,10-dimethyl-3,5,9,11-tetraoxatridecane: Similar structure but with additional oxygen atoms in the backbone.
4-{[(2E,5E)-7-(1-Ethoxyethoxy)-3,7-dimethyl-2,5-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one: Contains a furochromenone moiety, making it structurally distinct.
Uniqueness
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is unique due to its specific combination of an ethoxyethoxy group and a dimethyloctanal backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
93858-99-2 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
7-(1-ethoxyethoxy)-3,7-dimethyloctanal |
InChI |
InChI=1S/C14H28O3/c1-6-16-13(3)17-14(4,5)10-7-8-12(2)9-11-15/h11-13H,6-10H2,1-5H3 |
InChI Key |
WFYJZJGLGJDJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)(C)CCCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


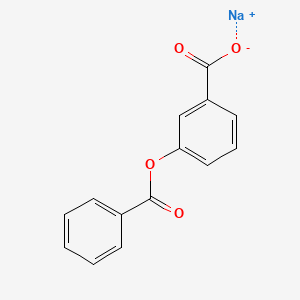

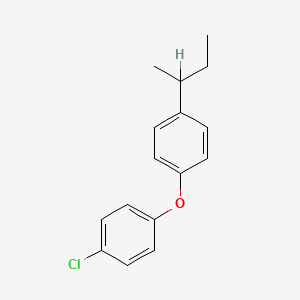
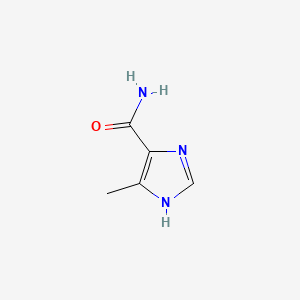

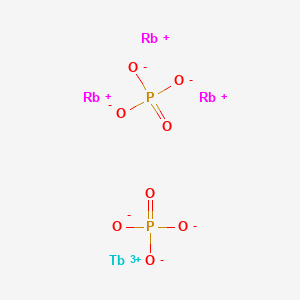
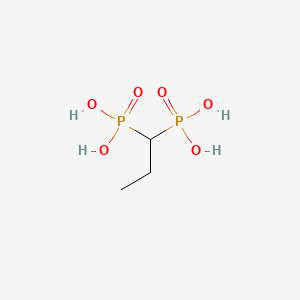
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
